(2-Aminoethyl)(ethyl)(propan-2-yl)amine
Overview
Description
(2-Aminoethyl)(ethyl)(propan-2-yl)amine, also known by its IUPAC name N-ethyl-N-isopropyl-1,2-ethanediamine, is an organic compound with the molecular formula C7H18N2. It is a liquid at room temperature and is primarily used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(ethyl)(propan-2-yl)amine typically involves the reaction of ethylenediamine with ethyl iodide and isopropyl iodide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the hydrogen iodide formed during the reaction. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(ethyl)(propan-2-yl)amine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagent used.
Scientific Research Applications
(2-Aminoethyl)(ethyl)(propan-2-yl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(ethyl)(propan-2-yl)amine involves its interaction with various molecular targets, primarily through its amino groups. These interactions can lead to the formation of hydrogen bonds, ionic bonds, and covalent bonds with other molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with two primary amino groups.
Diethylenetriamine: A triamine with three amino groups.
Triethylenetetramine: A tetramine with four amino groups.
Uniqueness
(2-Aminoethyl)(ethyl)(propan-2-yl)amine is unique due to its specific combination of ethyl and isopropyl groups attached to the nitrogen atoms. This structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
N'-ethyl-N'-propan-2-ylethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-4-9(6-5-8)7(2)3/h7H,4-6,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUJQUJVQRKKNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14165-20-9 | |
Record name | (2-aminoethyl)(ethyl)(propan-2-yl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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